Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Overview
Description
“Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate” is a chemical compound with the formula C14H20O5 . It contains a total of 39 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 5 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes 39 bonds in total: 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 1 aromatic ether .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.3056 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Scientific Research Applications
Polymer Synthesis
Research has demonstrated the utility of methyl substituted 1,5-bis(phenoxy)pentane monomers, which are related to Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, in the synthesis of aromatic polyethers. These polymers contain structural units like diphenyl methane and benzyl chloride, which are generated through proton transfer reactions and subsequent reactions of benzyl radicals (Percec, Wang, & Oishi, 1992).
Synthesis of Metallophthalocyanines
In a study focusing on novel tetra-substituted metallophthalocyanines, a phthalonitrile derivative bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituent was synthesized. These compounds have potential applications in areas like photodynamic therapy and as colorants in various materials (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Catalysis in Biomass Conversion
Compounds like 2,5-bis(hydroxymethyl)furan, derived from biomass, have been studied for their catalytic reduction with hydrogen. Such reactions are important for converting biomass-derived compounds into more useful or energy-efficient forms (Nakagawa, Tamura, & Tomishige, 2013).
Development of Anticancer Drugs
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated for their potential as anticancer drugs. These studies contribute to the field of medicinal chemistry and drug development (Basu Baul, Basu, Vos, & Linden, 2009).
Photophysicochemical Properties in Phthalocyanines
The synthesis and characterization of novel phthalocyanines bearing specific groups like 3,5-bis(trifluoromethyl)phenoxy have been studied. These compounds have applications in photodynamic therapy and as colorants (Çelik et al., 2021).
Olefin Polymerization
Monocyclopentadienyl bis(phenoxo-imino) zirconium complexes have been explored as precatalyst species for olefin polymerization. These studies are important for developing new catalysts in polymer production (Sanz et al., 2004).
Mechanism of Action
In the realm of pharmaceutical research, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate shines as a crucial building block in the synthesis of innovative drug candidates . Its strategic placement of functional groups allows for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases . Researchers can leverage the compound’s unique properties to design and optimize new drug molecules, ultimately improving patient outcomes and quality of life .
Beyond the pharmaceutical industry, this compound finds its place in the realm of material science . Its versatile structure enables the creation of novel materials with enhanced performance characteristics, such as improved thermal stability, mechanical strength, or optical properties . Researchers in this field can harness the compound’s reactivity and selectivity to develop cutting-edge materials for a wide range of applications, from advanced coatings and composites to specialized polymers and functional additives .
Properties
IUPAC Name |
methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPJJHYFLCWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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